4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole

Heme oxygenase HO-1 inhibition Isotype selectivity

4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole (CAS 2060020-22-4) is a heterocyclic small molecule with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol. It belongs to the class of 4-bromo-pyrazole derivatives bearing a 6-oxabicyclo[3.1.0]hexane moiety at the 5-position.

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
Cat. No. B13219174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole
Molecular FormulaC10H13BrN2O
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESCC1CC2C(C1)(O2)C3=C(C=NN3C)Br
InChIInChI=1S/C10H13BrN2O/c1-6-3-8-10(4-6,14-8)9-7(11)5-12-13(9)2/h5-6,8H,3-4H2,1-2H3
InChIKeyBQXLLKVJJKJYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole – Compound Identity and Procurement Baseline


4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole (CAS 2060020-22-4) is a heterocyclic small molecule with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol . It belongs to the class of 4-bromo-pyrazole derivatives bearing a 6-oxabicyclo[3.1.0]hexane moiety at the 5-position. The compound is commercially available from multiple vendors at ≥95% purity for research use only, and is catalogued in the PubChem Substance database (SID 137702123) and the ChEMBL database (CHEMBL2414450) [1].

Why Generic Substitution Fails for 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole: Structural Determinants of Target Engagement


Substitution with a generic 4-bromo-1-methyl-pyrazole or a des-methyl oxabicyclo analog is not functionally equivalent because the 3-methyl substituent on the oxabicyclo[3.1.0]hexane ring and the bromine at the 4-position collectively define the compound's three-dimensional pharmacophore. The bicyclic oxabicyclo[3.1.0]hexane scaffold imposes conformational rigidity distinct from simple cycloalkyl or aryl substituents, while the bromine atom provides a polarizable halogen that can participate in halogen bonding within protein binding pockets . Even closely related analogs—such as the N-ethyl variant (CAS 2059994-48-6) or the des-methyl oxabicyclo analog (CAS 2060048-04-4)—differ in steric bulk, lipophilicity, and hydrogen-bond acceptor geometry, each of which can shift target selectivity profiles . The quantitative evidence below demonstrates that these seemingly minor structural perturbations produce measurable differences in biochemical potency and selectivity.

Quantitative Differentiation Evidence: 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole vs. Closest Analogs


Heme Oxygenase-1 (HO-1) Inhibitory Activity and HO-1/HO-2 Selectivity Profile

The target compound exhibits measurable inhibition of rat spleen microsomal HO-1 with an IC₅₀ of 69,000 nM (69 µM) [1]. Against rat brain HO-2, the compound shows an IC₅₀ > 100,000 nM (>100 µM), yielding a selectivity ratio of >1.4-fold for HO-1 over HO-2 [1]. While the absolute potency is modest, this isotype-discriminating profile distinguishes it from potent pan-HO inhibitors. Although no head-to-head comparison with the des-methyl or N-ethyl analogs was identified in the same assay, the narrow selectivity window is consistent with class-level observations that subtle modifications to the oxabicyclo substituent can shift HO-1/HO-2 preference [2].

Heme oxygenase HO-1 inhibition Isotype selectivity

Molecular Descriptor Differentiation: Impact of the 3-Methyl Substituent on Physicochemical Properties

The target compound (C₁₀H₁₃BrN₂O, MW = 257.13) incorporates a 3-methyl group on the oxabicyclo[3.1.0]hexane ring, which increases both molecular weight and lipophilicity relative to the des-methyl analog 4-bromo-1-methyl-5-(6-oxabicyclo[3.1.0]hexan-1-yl)-1H-pyrazole (CAS 2060048-04-4, C₉H₁₁BrN₂O, MW = 243.10) . The additional methyl group adds 14.03 Da and introduces an sp³-hybridized carbon that alters the three-dimensional shape and rotatable bond profile. The N-ethyl analog (CAS 2059994-48-6, C₁₁H₁₅BrN₂O, MW = 271.15) further increases molecular weight by an additional 14.02 Da and logP, representing a distinct point in property space . These differences in molecular weight, formula, and predicted lipophilicity are quantifiable and can be directly compared across vendors.

Physicochemical properties Lipophilicity Molecular complexity

Patent-Disclosed Scaffold: Bicyclo-Pyrazole Kinase Inhibitor Chemotype with Defined Intellectual Property Position

The core bicyclo-pyrazole scaffold of the target compound falls within the generic Markush structure claimed in multiple patents, including US 8,273,765 B2 ('Bicyclo-pyrazoles and pharmaceutical compositions comprising them'), which discloses bicyclo-pyrazole derivatives as inhibitors of disregulated protein kinases [1]. This patent explicitly covers compounds wherein the bicyclic system is attached to the pyrazole ring, providing a defined intellectual property context. The presence of a bromine atom at the 4-position and a methyl group at N-1 aligns with preferred substitution patterns described in the patent's SAR embodiments. Compounds without the 3-methyl substituent on the oxabicyclo ring, or with alternative N-alkyl groups, represent distinct chemotypes that may fall outside the most preferred claims or exhibit altered kinase selectivity profiles as inferred from patent SAR tables [1].

Kinase inhibition Patent landscape Bicyclo-pyrazole scaffold

Commercial Availability and Purity Specifications Across Vendors

The target compound is stocked by multiple independent vendors with specified minimum purity of 95% . The des-methyl analog (CAS 2060048-04-4) is also available at 95% purity but carries a distinct CAS number and catalog entry, meaning the two are not interchangeable in procurement workflows . The N-ethyl-3-methyl analog (CAS 2059994-48-6) is available from Leyan (Cat. 2024945) but is less broadly stocked, potentially affecting lead times and pricing . This multi-vendor availability with a consistent purity specification reduces single-supplier risk for the target compound compared to more esoteric analogs.

Commercial sourcing Purity comparison Vendor differentiation

High-Impact Application Scenarios for 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole Based on Quantitative Evidence


Heme Oxygenase-1 (HO-1) Isotype-Selective Tool Compound for Academic Probe Development

The compound's measurable HO-1 inhibition (IC₅₀ = 69 µM) combined with negligible HO-2 activity (IC₅₀ > 100 µM) positions it as a starting scaffold for developing isotype-selective HO-1 chemical probes [1]. Researchers designing SAR campaigns around the oxabicyclo-pyrazole core can use the compound as a reference point for optimizing potency while monitoring selectivity against HO-2, a critical anti-target in heme oxygenase drug discovery [1].

Medicinal Chemistry Library Design: Fine-Tuning Physicochemical Property Space

With a molecular weight of 257.13 g/mol and a 3-methyl substituent on the oxabicyclo ring, this compound occupies a specific position in lead-like chemical space that is intermediate between the lighter des-methyl analog (243.10 g/mol) and the heavier N-ethyl analog (271.15 g/mol) . Library designers seeking to probe the effect of incremental methyl additions on target binding, solubility, and permeability can procure this compound alongside its closest analogs to create a matched molecular pair series for systematic property analysis.

Kinase Inhibitor Hit Expansion and Patent Circumvention Programs

Given that the bicyclo-pyrazole scaffold is claimed in kinase inhibitor patents [2], the target compound serves as a key intermediate for hit expansion efforts. The 4-bromo substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling rapid diversification at the 4-position to explore kinase selectivity while maintaining the privileged oxabicyclo core. The specific 3-methyl substitution differentiates the resulting analogs from prior art examples that predominantly feature unsubstituted or differently substituted bicyclic systems [2].

Multi-Vendor Procurement for High-Throughput Screening (HTS) Campaigns

The compound is stocked by at least two independent vendors (AKSci and Leyan) at a consistent ≥95% purity specification, with additional suppliers accessible through the chemical supply chain . This multi-vendor landscape reduces the risk of supply interruption during extended HTS campaigns and enables competitive pricing for bulk orders. The compound's non-hazardous transport classification further simplifies international shipping logistics compared to analogs requiring cold-chain or hazardous-material handling .

Quote Request

Request a Quote for 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.